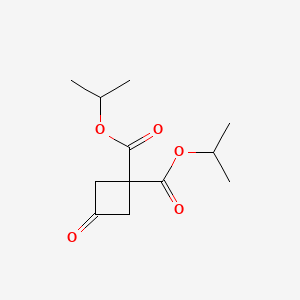

Diisopropyl 3-oxocyclobutane-1,1-dicarboxylate

Description

Properties

IUPAC Name |

dipropan-2-yl 3-oxocyclobutane-1,1-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O5/c1-7(2)16-10(14)12(5-9(13)6-12)11(15)17-8(3)4/h7-8H,5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOHVVNMAISCDLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C1(CC(=O)C1)C(=O)OC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Preparation of 3-Oxocyclobutane Derivatives from Diisopropyl Malonate

Abstract: The 3-oxocyclobutane moiety is a privileged scaffold in modern medicinal chemistry and materials science, valued for its unique conformational constraints and synthetic versatility. This guide provides a comprehensive overview of a robust and scalable synthetic route to 3-oxocyclobutane derivatives, commencing from the readily available starting material, diisopropyl malonate. We will delve into the mechanistic underpinnings of the key transformations, provide detailed experimental protocols, and discuss critical process parameters essential for successful synthesis and scale-up. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this important structural motif in their work.

Introduction: The Significance of the 3-Oxocyclobutane Core

The cyclobutane ring, once considered a synthetic curiosity, has emerged as a cornerstone in the design of novel therapeutics and functional materials. Its rigid, puckered structure allows for precise spatial orientation of substituents, enabling fine-tuning of molecular properties such as binding affinity, metabolic stability, and solid-state packing. The incorporation of a ketone functionality at the 3-position further enhances its utility, providing a handle for a wide array of chemical modifications.

3-Oxocyclobutanecarboxylic acid and its derivatives are key intermediates in the synthesis of several marketed drugs and clinical candidates.[1] Their preparation, therefore, is a topic of significant interest in both academic and industrial research. While numerous synthetic approaches have been reported, the route starting from diisopropyl malonate offers a reliable and cost-effective pathway.[2][3]

Synthetic Strategy: A Two-Stage Approach from Diisopropyl Malonate

The synthesis of the 3-oxocyclobutane core from diisopropyl malonate is conceptually a two-stage process:

-

Construction of the Cyclobutane Ring: This involves the dialkylation of diisopropyl malonate with a suitable C3-dielectrophile, followed by an intramolecular cyclization to form the four-membered ring.

-

Unmasking the Ketone and Carboxylic Acid: This stage involves the hydrolysis of protecting groups and esters, followed by decarboxylation to yield the final 3-oxocyclobutane derivative.

A common and effective dielectrophile for this purpose is a protected form of 1,3-dibromoacetone, such as 2,2-dimethoxy-1,3-dibromopropane or 2-(dibromomethyl)-1,3-dioxolane (derived from 1,3-dichloroacetone and ethylene glycol).[2] The use of a protected ketone is crucial to prevent unwanted side reactions.

Stage 1: Formation of the Protected Cyclobutane Intermediate

The first stage of the synthesis involves the formation of a spirocyclic intermediate through the reaction of diisopropyl malonate with a protected 1,3-dihaloacetone equivalent.

2.1.1. Mechanism of Cyclization

The reaction proceeds via a tandem nucleophilic substitution. The acidic α-protons of diisopropyl malonate (pKa ≈ 13 in DMSO) are readily deprotonated by a suitable base to form a nucleophilic enolate. This enolate then displaces one of the halide leaving groups of the dielectrophile. A second deprotonation and subsequent intramolecular SN2 reaction closes the cyclobutane ring.

The choice of base is critical for efficient deprotonation without promoting unwanted side reactions like ester hydrolysis. Strong, non-nucleophilic bases such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are commonly employed.[2][4]

2.1.2. Experimental Protocol: Synthesis of Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate

This protocol is adapted from established literature procedures.[3][4]

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| Diisopropyl malonate | 188.22 | 678 g | 3.60 |

| Potassium tert-butoxide | 112.21 | 424 g | 3.78 |

| 2,2-dimethoxy-1,3-dibromopropane | 261.94 | 472 g | 1.80 |

| N,N-Dimethylformamide (DMF) | 73.09 | 3.2 L | - |

| n-Heptane | 100.21 | 4.0 L | - |

| Water | 18.02 | 1.5 L | - |

Procedure:

-

To a 5L flask equipped with a mechanical stirrer, thermometer, and addition funnel, add N,N-dimethylformamide (DMF, 2.2 kg) and potassium tert-butoxide (424 g).

-

Cool the mixture to -5 °C using an ice bath.

-

Slowly add a solution of diisopropyl malonate (678 g) in DMF (1.0 L) dropwise over 3 hours, maintaining the internal temperature at -5 °C.[4]

-

After the addition is complete, warm the reaction mixture to 20 °C and stir for 1 hour.

-

Add 2,2-dimethoxy-1,3-dibromopropane (472 g) and stir for an additional hour.

-

Heat the reaction mixture to 130-140 °C and maintain this temperature for 4 days.[3][4]

-

After the reaction is complete, cool the mixture and distill off approximately half of the DMF under reduced pressure.

-

Cool the remaining mixture to 15 °C and add water (1.5 L).

-

Extract the aqueous layer with n-heptane (4 x 1 kg).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product A (diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate).

Causality Behind Experimental Choices:

-

Low-Temperature Deprotonation: The initial deprotonation of diisopropyl malonate is performed at low temperature to control the exothermic reaction and prevent side reactions.

-

High-Temperature Cyclization: The subsequent cyclization step requires elevated temperatures to overcome the activation energy for the intramolecular SN2 reaction, which can be sterically hindered.[5]

-

Solvent: DMF is an excellent polar aperiodic solvent for this reaction, as it effectively solvates the potassium cation and promotes the SN2 reaction.

-

Workup: The aqueous workup removes inorganic salts, and the extraction with a non-polar solvent like n-heptane isolates the desired product.

Stage 2: Hydrolysis and Decarboxylation to 3-Oxocyclobutanecarboxylic Acid

The second stage of the synthesis involves the deprotection of the ketal and hydrolysis of the diisopropyl esters, followed by decarboxylation to yield the final product.

2.2.1. Mechanism of Hydrolysis and Decarboxylation

This transformation is typically achieved under strong acidic conditions. The acidic medium protonates the ketal, making it susceptible to hydrolysis to reveal the ketone. Simultaneously, the isopropyl esters are hydrolyzed to the corresponding carboxylic acids. The resulting β-keto diacid is unstable and readily undergoes decarboxylation upon heating, losing one molecule of carbon dioxide to form the 3-oxocyclobutanecarboxylic acid.

2.2.2. Experimental Protocol: Synthesis of 3-Oxocyclobutanecarboxylic Acid

This protocol is a continuation from the previous step.[3][4]

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| Product A (from Stage 1) | 288.35 (calculated) | 295 kg | ~1023 |

| Water | 18.02 | 450 kg | - |

| Concentrated Hydrochloric Acid | 36.46 | 450 kg | - |

| Dichloromethane | 84.93 | As needed | - |

| n-Heptane | 100.21 | As needed | - |

Procedure:

-

To a 2000L reactor, add the crude product A (295 kg) from the previous step.

-

While stirring, add water (450 kg) and concentrated hydrochloric acid (450 kg).

-

Heat the mixture to 75-80 °C and maintain for 32 hours.[3]

-

Increase the temperature to 102-106 °C and maintain for 120 hours.[3]

-

After the reaction is complete, distill off approximately two-thirds of the solvent.

-

Extract the remaining aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.

-

Recrystallize the crude product from a mixture of dichloromethane and n-heptane to yield the final product.

Causality Behind Experimental Choices:

-

Strong Acid: Concentrated hydrochloric acid serves as both the catalyst for ketal and ester hydrolysis and the medium for the reaction.

-

Elevated Temperatures: The hydrolysis and decarboxylation steps require significant thermal energy to proceed at a reasonable rate.

-

Recrystallization: This final purification step is essential to remove any remaining impurities and obtain the product in high purity.

Visualization of the Synthetic Workflow

The following diagrams illustrate the key steps in the preparation of 3-oxocyclobutane derivatives from diisopropyl malonate.

Caption: Overall synthetic workflow from diisopropyl malonate.

Conclusion and Future Perspectives

The synthesis of 3-oxocyclobutane derivatives from diisopropyl malonate represents a practical and scalable approach to this valuable chemical entity. The methodology, while requiring careful control of reaction conditions, is robust and utilizes readily available starting materials. The insights provided in this guide, from mechanistic rationale to detailed protocols, should empower researchers to confidently employ this synthetic strategy.

Future advancements in this area may focus on the development of more sustainable and efficient catalytic systems, potentially reducing reaction times and temperatures. Furthermore, the exploration of asymmetric variations of this synthesis could provide direct access to enantiomerically enriched 3-oxocyclobutane derivatives, which are of high interest in drug discovery.

References

- 1. Innovative Continuous Process for the Production of 3-Oxocyclobutane-1-Carboxylic Acid – ACSGCIPR [acsgcipr.org]

- 2. CN101555205B - Preparing method of 3-oxo-1-cyclobutane-carboxylic acid - Google Patents [patents.google.com]

- 3. CN105037130A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]

- 4. Synthesis method of 3-oxocyclobutanecarboxylic acid - Eureka | Patsnap [eureka.patsnap.com]

- 5. CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]

The Synthesis of Diisopropyl 3-Oxocyclobutane-1,1-dicarboxylate: A Mechanistic and Methodological Guide

Abstract

Diisopropyl 3-oxocyclobutane-1,1-dicarboxylate is a valuable synthetic intermediate, particularly in the development of novel therapeutics and complex molecular architectures. Its strained four-membered ring and versatile functional groups—a ketone and gem-diisopropyl esters—offer a unique scaffold for chemical exploration. This technical guide provides a comprehensive overview of the predominant mechanism for its formation, grounded in the principles of malonic ester synthesis. We will delve into the causal factors influencing experimental design, present detailed protocols for its synthesis, and offer insights to ensure procedural robustness and reproducibility. This document is intended for researchers, medicinal chemists, and process development scientists engaged in advanced organic synthesis.

Introduction: The Strategic Importance of the 3-Oxocyclobutane Moiety

The cyclobutane ring, particularly when functionalized with a ketone, is a recurring motif in a variety of biologically active molecules and natural products. The inherent ring strain of the four-membered carbocycle can be strategically harnessed to influence molecular conformation and reactivity. The 3-oxo functionality provides a key electrophilic site for further chemical elaboration, while the gem-dicarboxylate moiety offers opportunities for derivatization or can be removed via decarboxylation to access other substitution patterns.

The synthesis of this compound is a multi-step process that elegantly showcases the power of classical organic reactions. The core of the synthesis relies on the formation of the cyclobutane ring via an intramolecular dialkylation of diisopropyl malonate. A critical strategic decision in this synthesis is the management of the ketone functionality. Direct use of a 1,3-dihalo-2-propanone is often problematic due to the high reactivity of the ketone, which can lead to undesired side reactions under the basic conditions required for the cyclization. Therefore, a protection-deprotection strategy is employed, a common and powerful tool in modern organic synthesis.

The Mechanistic Pathway: A Two-Stage Approach

The formation of this compound is best understood as a two-stage process:

-

Stage 1: Formation of the Protected Cyclobutane Ring. This stage involves the construction of the core cyclobutane structure with the ketone functionality masked as a ketal.

-

Stage 2: Deprotection to Reveal the Ketone. This stage involves the selective removal of the protecting group to yield the final target molecule.

Stage 1: Intramolecular Dialkylation via Malonic Ester Synthesis

The foundational chemistry for the formation of the cyclobutane ring is the malonic ester synthesis, a robust method for the formation of carbon-carbon bonds.[1] In this specific application, an intramolecular variant, sometimes referred to as the Perkin alicyclic synthesis, is utilized.[1]

The key steps are as follows:

-

Enolate Formation: Diisopropyl malonate is treated with a strong, non-nucleophilic base to abstract an acidic α-hydrogen. The pKa of the α-hydrogens in malonic esters is approximately 13, making them readily accessible to bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).[2] The choice of an aprotic polar solvent, such as N,N-dimethylformamide (DMF), is crucial as it effectively solvates the metal cation without interfering with the highly reactive enolate.

-

First S(_N)2 Alkylation: The resulting enolate, a potent carbon nucleophile, attacks one of the electrophilic carbons of a protected 1,3-dihalo-2-propanone, such as 1,3-dibromo-2,2-dimethoxypropane. This is a classical S(_N)2 reaction, where the bromide ion serves as a good leaving group.

-

Second Enolate Formation: The mono-alkylated intermediate still possesses one acidic α-hydrogen. In the presence of a stoichiometric amount of base, a second deprotonation occurs, generating another enolate.

-

Intramolecular S(_N)2 Cyclization: The newly formed enolate then undergoes an intramolecular S(_N)2 reaction, attacking the remaining carbon-bromine bond within the same molecule. This ring-closing step forms the strained four-membered cyclobutane ring, yielding diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate.

The use of a protected ketone, in this case, a dimethyl ketal, is of paramount importance. The ketal is stable under the strongly basic conditions of the reaction, preventing the ketone from undergoing enolization or acting as an electrophile itself, which would lead to a complex mixture of products.

Diagram of the Cyclization Mechanism:

Caption: Mechanism of the formation of the protected cyclobutane intermediate.

Stage 2: Acid-Catalyzed Ketal Deprotection

The final step in the synthesis is the removal of the dimethyl ketal protecting group to unveil the desired 3-oxo functionality. Acetals and ketals are stable in neutral and basic media but are readily hydrolyzed under acidic conditions.[3] The selective deprotection in the presence of ester functionalities requires careful control of the reaction conditions to prevent concomitant ester hydrolysis.

The mechanism for acid-catalyzed ketal hydrolysis proceeds as follows:

-

Protonation: One of the methoxy oxygen atoms is protonated by an acid catalyst, converting it into a good leaving group (methanol).

-

Formation of an Oxonium Ion: The lone pair of electrons on the adjacent methoxy oxygen assists in the departure of methanol, forming a resonance-stabilized oxonium ion. This step is often the rate-determining step of the hydrolysis.[3]

-

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the oxonium ion.

-

Deprotonation: A proton is transferred from the newly added water molecule to a base (e.g., water or the conjugate base of the acid catalyst), forming a hemiacetal intermediate.

-

Repeat of the Sequence: The remaining methoxy group is then protonated, leaves as methanol with the assistance of the hydroxyl group's lone pair, and the resulting protonated ketone is deprotonated by a base to yield the final 3-oxocyclobutane product.

To ensure the integrity of the diisopropyl ester groups, which are also susceptible to acid-catalyzed hydrolysis, mild acidic conditions are employed. The use of a solid-supported acid catalyst, such as Amberlyst-15, in a solvent system like acetone with a stoichiometric amount of water, provides a heterogeneous system where the acid can be easily removed by filtration upon reaction completion, preventing prolonged exposure of the product to acidic conditions during workup.[4] Other mild acid systems can also be effective.[5]

Diagram of the Deprotection Mechanism:

Caption: Acid-catalyzed deprotection of the dimethyl ketal.

Experimental Protocols and Data

The following protocols are representative of the synthesis of this compound. As with any chemical synthesis, all operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Stage 1: Synthesis of Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate

Protocol:

-

Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and a nitrogen inlet is charged with sodium hydride (60% dispersion in mineral oil) and anhydrous DMF. The suspension is cooled in an ice bath.

-

Enolate Formation: Diisopropyl malonate is added dropwise to the stirred suspension of sodium hydride in DMF, maintaining the temperature below 10 °C. The mixture is then allowed to warm to room temperature and stirred for an additional 30 minutes.

-

Alkylation and Cyclization: 1,3-Dibromo-2,2-dimethoxypropane is added to the reaction mixture. The mixture is then heated to a temperature of approximately 80-100 °C and stirred for 24-48 hours. The progress of the reaction should be monitored by TLC or GC-MS.

-

Workup: After cooling to room temperature, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is then partitioned between water and a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The organic layer is separated, and the aqueous layer is extracted with the same organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to afford diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate as a colorless to pale yellow oil.

Experimental Workflow for Stage 1:

Caption: Experimental workflow for the synthesis of the protected cyclobutane.

Stage 2: Synthesis of this compound

Protocol:

-

Reaction Setup: The purified diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate is dissolved in a mixture of acetone and water.

-

Deprotection: A catalytic amount of an acid catalyst, such as Amberlyst-15 resin or p-toluenesulfonic acid, is added to the solution. The mixture is stirred at room temperature, and the reaction is monitored by TLC or GC-MS until the starting material is consumed.

-

Workup: If a solid-supported catalyst was used, it is removed by filtration. The filtrate is then concentrated under reduced pressure to remove the acetone. The remaining aqueous residue is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: The combined organic extracts are washed with a saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product. Further purification by column chromatography or distillation under reduced pressure may be performed if necessary to obtain this compound of high purity.

| Parameter | Stage 1: Cyclization | Stage 2: Deprotection |

| Key Reagents | Diisopropyl malonate, NaH, 1,3-dibromo-2,2-dimethoxypropane | Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate, H(_2)O, Acid Catalyst |

| Solvent | DMF | Acetone/Water |

| Temperature | 80-100 °C | Room Temperature |

| Typical Reaction Time | 24-48 hours | 2-12 hours |

| Typical Yield | 60-80% | >90% |

| Purification | Vacuum Distillation / Chromatography | Chromatography / Distillation |

Table 1: Summary of Reaction Parameters

Trustworthiness and Self-Validation

The protocols described herein form a self-validating system. The purity and identity of the intermediate, diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate, can be confirmed by standard analytical techniques such as NMR spectroscopy and mass spectrometry before proceeding to the deprotection step. This ensures that any impurities from the first stage are removed, which is crucial for a clean and high-yielding deprotection reaction.

Similarly, the final product, this compound, should be thoroughly characterized. Expected spectroscopic data would include:

-

¹H NMR: Signals corresponding to the isopropyl methine and methyl protons, and characteristic signals for the non-equivalent methylene protons of the cyclobutane ring.

-

¹³C NMR: Resonances for the carbonyl carbon of the ketone (typically >200 ppm), the ester carbonyl carbons, the quaternary carbon of the dicarboxylate, and the carbons of the isopropyl and cyclobutane moieties.

-

IR Spectroscopy: Strong absorption bands for the ketone and ester carbonyl groups.

-

Mass Spectrometry: The molecular ion peak corresponding to the calculated molecular weight.

Successful characterization at each stage provides confidence in the integrity of the synthetic route and the quality of the final product.

Conclusion

The synthesis of this compound is a prime example of strategic synthetic planning, employing the principles of the malonic ester synthesis in conjunction with a robust protecting group strategy. By understanding the underlying mechanisms of both the cyclization and deprotection steps, researchers can effectively troubleshoot and optimize the reaction conditions to achieve high yields of this valuable synthetic intermediate. The methodologies presented in this guide provide a solid foundation for the reliable and reproducible synthesis of this important molecular building block, paving the way for its application in drug discovery and materials science.

References

spectroscopic data of Diisopropyl 3-oxocyclobutane-1,1-dicarboxylate

An In-Depth Technical Guide to the Spectroscopic and Structural Elucidation of Diisopropyl 3-oxocyclobutane-1,1-dicarboxylate

Introduction

This compound (CAS No: 893724-10-2) is a functionalized cyclobutane derivative that serves as a valuable building block in modern organic synthesis.[1] Its unique strained four-membered ring, combined with a ketone and two diisopropyl ester functionalities, offers a versatile scaffold for the construction of more complex molecular architectures relevant to pharmaceutical and materials science research.

Accurate and unambiguous structural confirmation is paramount for any researcher utilizing this reagent. This technical guide provides a comprehensive, in-depth analysis of the expected spectroscopic signature of this compound. As publicly available, peer-reviewed spectral data for this specific compound is limited, this guide leverages fundamental principles of spectroscopy and data from analogous structures to present a robust, predictive framework for its characterization. We will delve into the theoretical underpinnings of ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering not just data, but the causal reasoning behind the expected spectral features. This document is designed to empower researchers, scientists, and drug development professionals to confidently identify and verify the structural integrity of this important synthetic intermediate.

Molecular Structure and Spectroscopic Overview

The structure of this compound presents several key features that give rise to a distinct spectroscopic fingerprint. The molecule possesses a plane of symmetry, which simplifies the expected NMR spectra.

-

Molecular Weight: 242.27 g/mol [1]

-

Key Functional Groups:

-

A cyclobutanone, which exhibits a characteristic high-frequency carbonyl stretch in the IR spectrum due to ring strain.

-

Two isopropyl ester groups, which are chemically equivalent.

-

A C1 quaternary carbon atom, bonded to the two ester groups and two methylene groups of the ring.

-

Two equivalent methylene (CH₂) groups at the C2 and C4 positions.

-

Caption: Numbered structure of this compound.

Proton (¹H) NMR Spectroscopy

2.1. Principle & Causality

¹H NMR spectroscopy provides detailed information about the hydrogen atom framework of a molecule. The chemical shift (δ) of a proton is determined by its local electronic environment, while spin-spin coupling (splitting patterns) reveals the number of neighboring protons. For this molecule, the key insights from ¹H NMR will be confirming the presence and connectivity of the isopropyl groups and the cyclobutane ring protons.

2.2. Experimental Protocol: Data Acquisition

A standardized protocol ensures reproducibility and high-quality data.

-

Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. The choice of CDCl₃ is standard for its good solubilizing power for moderately polar organics and its single residual solvent peak.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS, δ = 0.00 ppm) as an internal reference standard.

-

Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving potentially overlapping signals.

-

Acquisition Parameters:

-

Pulse Angle: 30-45° to ensure full relaxation between scans without saturation.

-

Acquisition Time: ~2-3 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 8-16 scans, sufficient for a good signal-to-noise ratio for a sample of this concentration.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate all signals.

2.3. Predicted Spectrum and Interpretation

Due to the molecule's symmetry, only three distinct proton signals are expected.

Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~5.05 | Septet (7 lines) | 2H | H -C(CH₃)₂ | The methine proton is deshielded by the adjacent ester oxygen and is split by the six equivalent methyl protons (n+1 = 7). |

| ~3.40 | Singlet | 4H | CH₂ -C(=O)-CH₂ | These methylene protons are adjacent to the electron-withdrawing ketone. Their equivalence arises from the plane of symmetry. A singlet is predicted, though depending on the conformational rigidity, an AB quartet could be observed. |

| ~1.25 | Doublet | 12H | HC(CH₃ )₂ | The twelve methyl protons are equivalent and are split into a doublet by the single adjacent methine proton. |

Carbon-13 (¹³C) NMR Spectroscopy

3.1. Principle & Causality

¹³C NMR spectroscopy maps the carbon skeleton of a molecule. In proton-decoupled mode, each unique carbon atom appears as a single line, with its chemical shift indicating its functional group and electronic environment. This technique is essential for confirming the number of unique carbons and identifying key functional groups like carbonyls and the quaternary center.

3.2. Experimental Protocol: Data Acquisition

-

Sample Preparation: The same sample prepared for ¹H NMR analysis can be used.

-

Instrument Setup: Acquire on a spectrometer operating at a corresponding frequency (e.g., 100 MHz for a 400 MHz ¹H instrument).

-

Acquisition Mode: Standard acquisition is performed with broadband proton decoupling to ensure each carbon signal appears as a singlet, simplifying the spectrum.

-

Acquisition Parameters:

-

Pulse Angle: 45°

-

Relaxation Delay: 2 seconds. A shorter delay is acceptable as quantitative integration is not typically required.

-

Number of Scans: 256-1024 scans are typically required to achieve a good signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.

-

3.3. Predicted Spectrum and Interpretation

Symmetry dictates that six unique carbon signals will be present.

Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~204.0 | C =O (Ketone) | Ketone carbonyls in strained four-membered rings are significantly deshielded and appear at a very low field. |

| ~168.0 | C =O (Ester) | Ester carbonyls are highly deshielded, appearing in a characteristic region around 170 ppm. |

| ~70.0 | C H(CH₃)₂ | The methine carbon is bonded to an electronegative oxygen, shifting it downfield. |

| ~58.0 | C 1 (Quaternary) | The sp³ quaternary carbon is shifted downfield by the two attached ester groups. |

| ~48.0 | C H₂ (Ring) | The methylene carbons adjacent to the ketone are deshielded. |

| ~21.5 | CH(C H₃)₂ | The methyl carbons of the isopropyl group are in a typical aliphatic region. |

Infrared (IR) Spectroscopy

4.1. Principle & Causality

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). The frequency of absorption is characteristic of the specific bond and functional group. It is an exceptionally powerful tool for the rapid identification of carbonyl groups.

4.2. Experimental Protocol: Data Acquisition

-

Sample Preparation: As the compound is a liquid at room temperature[1], a spectrum can be easily obtained as a thin film. Place one drop of the neat liquid between two NaCl or KBr salt plates.

-

Alternative (ATR): Alternatively, use an Attenuated Total Reflectance (ATR) accessory. Place a single drop of the sample directly onto the ATR crystal (e.g., diamond or ZnSe). This method requires minimal sample and no preparation of salt plates.

-

Data Acquisition: Record the spectrum from approximately 4000 cm⁻¹ to 600 cm⁻¹.

-

Background Scan: A background spectrum of the empty instrument (or clean ATR crystal) must be taken immediately prior to the sample scan and automatically subtracted to remove atmospheric (CO₂, H₂O) and instrument-related absorptions.

4.3. Predicted Spectrum and Interpretation

The IR spectrum will be dominated by two key features: the carbonyl stretches.

Table 3: Predicted IR Absorption Frequencies

| Predicted Frequency (cm⁻¹) | Intensity | Vibration | Rationale |

|---|---|---|---|

| ~2980-2870 | Medium-Strong | C-H (sp³) Stretch | Characteristic of the aliphatic C-H bonds in the isopropyl and cyclobutane moieties. |

| ~1785 | Very Strong | C=O Stretch (Ketone) | The C=O stretch of a cyclobutanone is shifted to a significantly higher frequency compared to an acyclic ketone (~1715 cm⁻¹) due to increased ring strain, making this a highly diagnostic peak. |

| ~1735 | Very Strong | C=O Stretch (Ester) | The ester carbonyl stretch is expected in its typical region, appearing as another intense, sharp peak. The presence of two distinct, strong C=O peaks is a key identifier. |

| ~1250 & ~1100 | Strong | C-O Stretch (Ester) | Esters exhibit strong, characteristic C-O stretching vibrations in the fingerprint region. |

Mass Spectrometry (MS)

5.1. Principle & Causality

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. In its most common application for small molecules, a sample is ionized, causing it to fragment in a predictable manner. The molecular ion peak confirms the molecular weight, while the fragmentation pattern provides structural clues, acting like a molecular puzzle.

5.2. Experimental Protocol: Data Acquisition

-

Ionization Method: Electrospray ionization (ESI) is a suitable soft ionization technique that would likely yield a strong signal for the protonated molecule [M+H]⁺. Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Impact (EI) ionization could also be used, which would provide more extensive fragmentation data.

-

Sample Introduction: For ESI, infuse a dilute solution of the sample (e.g., in methanol or acetonitrile) directly into the source. For GC-MS, inject a dilute solution (e.g., in ethyl acetate) onto the GC column.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used to separate the ions by their m/z ratio. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass, confirming the elemental composition C₁₂H₁₈O₅.

5.3. Predicted Fragmentation and Interpretation

The molecular formula C₁₂H₁₈O₅ gives an exact mass of 242.1154.

-

Molecular Ion Peak (EI): A peak at m/z = 242 would correspond to the molecular ion [M]⁺•.

-

Protonated Molecule (ESI): A peak at m/z = 243 would correspond to the [M+H]⁺ adduct.

-

Key Fragments: The structure is expected to fragment via pathways common to esters and ketones.

Caption: Predicted major fragmentation pathways in EI-MS.

Conclusion

The structural verification of this compound relies on a synergistic interpretation of multiple spectroscopic techniques. ¹H and ¹³C NMR will confirm the carbon-hydrogen framework and the presence of six unique carbon environments, as dictated by the molecule's symmetry. The most diagnostic feature in the IR spectrum is the presence of two distinct and intense carbonyl absorptions, with the ketone peak appearing at an unusually high wavenumber (~1785 cm⁻¹) characteristic of a strained cyclobutanone. Finally, mass spectrometry will confirm the molecular weight of 242.27 g/mol and show predictable fragmentation patterns corresponding to the loss of the isopropyl and ester moieties. Together, these techniques provide a self-validating system of cross-checks that allow for the unambiguous confirmation of the compound's identity and purity, ensuring its reliable use in research and development.

References

The Synthesis and Profile of Venetoclax: A Technical Guide for Drug Development Professionals

An In-depth Examination of the BCL-2 Inhibitor, Including the Role of Key Intermediate CAS 893724-10-2

Introduction

Venetoclax, also known by its research code ABT-199, represents a significant advancement in targeted cancer therapy. As a potent and selective inhibitor of the B-cell lymphoma 2 (BCL-2) protein, it has reshaped the treatment landscape for several hematological malignancies, particularly Chronic Lymphocytic Leukemia (CLL), Small Lymphocytic Lymphoma (SLL), and Acute Myeloid Leukemia (AML).[1][2] This guide provides a comprehensive technical overview of Venetoclax, with a particular focus on its synthesis, physicochemical properties, mechanism of action, and the critical role of the synthetic intermediate, Diisopropyl 3-oxocyclobutane-1,1-dicarboxylate (CAS 893724-10-2).

The development of Venetoclax is a prime example of structure-based drug design. By mimicking the action of BH3-only proteins, the natural antagonists of BCL-2, Venetoclax restores the intrinsic apoptotic pathway in cancer cells where BCL-2 is overexpressed, a common mechanism of therapeutic resistance.[3] This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this pivotal anti-cancer agent.

Physicochemical Properties

A thorough understanding of the physicochemical properties of both the active pharmaceutical ingredient (API), Venetoclax, and its key intermediates is fundamental for formulation development, pharmacokinetic studies, and manufacturing process optimization.

Venetoclax (CAS: 1257044-40-8)

Venetoclax is a light yellow to dark yellow solid with very low aqueous solubility. Its high molecular weight and lipophilicity present challenges in formulation, which have been addressed through the development of amorphous solid dispersions to enhance bioavailability.

| Property | Value | Source |

| Molecular Formula | C45H50ClN7O7S | [4] |

| Molecular Weight | 868.44 g/mol | [4] |

| Appearance | Light yellow to dark yellow solid | |

| Solubility | Very low in water. Soluble in DMSO (>10 mM). | [5] |

| Melting Point | Not explicitly stated in the provided results. | |

| pKa | Not explicitly stated in the provided results. | |

| LogP | Not explicitly stated in the provided results. |

This compound (CAS: 893724-10-2)

This key intermediate is a colorless to yellow liquid or semi-solid. Its properties are crucial for the efficiency and scalability of the Venetoclax synthesis.

| Property | Value | Source |

| Molecular Formula | C12H18O5 | [6] |

| Molecular Weight | 242.27 g/mol | [7] |

| Appearance | Colorless to Yellow Liquid or Semi-Solid | |

| Boiling Point | Not explicitly stated in the provided results. | |

| Density | Not explicitly stated in the provided results. | |

| Storage Temperature | Room Temperature |

Synthesis of Venetoclax: A Convergent Approach

The large-scale synthesis of Venetoclax has evolved to a convergent and robust process, a significant improvement over initial linear routes. This strategy enhances efficiency and overall yield by preparing key fragments separately before their final assembly. The intermediate, this compound, plays a crucial role in the construction of one of these key fragments. While a complete, step-by-step protocol from a single source is proprietary, a representative synthesis can be constructed from the available literature.

The overall synthetic strategy involves the preparation of two key intermediates that are then coupled to form the core of the Venetoclax molecule.

Caption: Overview of the convergent synthesis of Venetoclax.

Experimental Protocol: Synthesis of a Key Fragment Involving CAS 893724-10-2 (Illustrative)

The following protocol is a generalized representation based on common organic synthesis methodologies and information gleaned from various sources. Specific reagents, conditions, and yields may vary based on proprietary industrial processes.

Step 1: Formation of a Cyclohexenone Derivative

The synthesis of the western half of the Venetoclax molecule often begins with the construction of a substituted cyclohexenone ring system. This compound can serve as a precursor to a cyclobutanone intermediate which then undergoes ring expansion.

Step 2: Introduction of the Chlorophenyl Group

A Grignard reaction or a similar nucleophilic addition of a 4-chlorophenyl organometallic reagent to the cyclohexenone derivative introduces the characteristic chlorophenyl moiety.

Step 3: Further Functional Group Manipulations

Subsequent steps involve the reduction of the ketone, elimination to form the cyclohexene ring, and functionalization of the allylic position to prepare for coupling with the piperazine-containing fragment.

Causality in Experimental Choices: The convergent approach is favored in large-scale synthesis as it allows for the parallel production of complex intermediates, maximizing throughput and simplifying purification of the final product. The choice of this compound as a starting material is likely dictated by its commercial availability and its utility in constructing the sterically hindered quaternary center present in the cyclohexene ring of Venetoclax.

Mechanism of Action: Restoring Apoptosis

Venetoclax's efficacy stems from its highly selective inhibition of BCL-2, a key pro-survival protein.[3][8] In many hematological cancers, BCL-2 is overexpressed, sequestering pro-apoptotic proteins like BIM, BAK, and BAX, thereby preventing programmed cell death (apoptosis).

Caption: Mechanism of action of Venetoclax in cancer cells.

By binding with high affinity to the BH3-binding groove of BCL-2, Venetoclax displaces these pro-apoptotic proteins.[9] The liberated BAX and BAK can then oligomerize on the mitochondrial outer membrane, leading to its permeabilization, the release of cytochrome c, and the activation of the caspase cascade, ultimately culminating in apoptosis.[9]

Clinical Applications and Drug Development Insights

Venetoclax has demonstrated remarkable efficacy in various hematological malignancies:

-

Chronic Lymphocytic Leukemia (CLL) and Small Lymphocytic Lymphoma (SLL): Venetoclax is approved as a monotherapy and in combination with other agents for the treatment of CLL and SLL.[1]

-

Acute Myeloid Leukemia (AML): It is also indicated for newly diagnosed AML in adults who are ineligible for intensive chemotherapy.[1]

For drug development professionals, the story of Venetoclax offers several key insights:

-

Targeted Therapy: It exemplifies the power of targeting a specific molecular vulnerability in cancer cells.

-

Combination Strategies: The efficacy of Venetoclax is often enhanced when used in combination with other anti-cancer agents, a critical consideration for future clinical trial design.

-

Managing On-Target Toxicity: A significant safety concern with Venetoclax is Tumor Lysis Syndrome (TLS), a direct consequence of its potent pro-apoptotic activity.[10] This underscores the importance of careful dose escalation and patient monitoring in the clinical development of highly active targeted therapies.

Safety and Handling

Venetoclax

As a potent cytotoxic agent, appropriate handling procedures are necessary. Researchers should consult the specific safety data sheet (SDS) for detailed information. Key safety considerations include:

-

Tumor Lysis Syndrome (TLS): This is a major clinical risk, especially at the initiation of therapy.[10] Prophylactic measures, including hydration and the use of anti-hyperuricemic agents, are crucial.[11]

-

Drug Interactions: Venetoclax is a substrate of CYP3A4/5 and P-gp.[9] Co-administration with strong inhibitors or inducers of these enzymes can significantly alter its plasma concentration and should be carefully managed.[9][10]

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including gloves, lab coat, and eye protection, should be worn when handling Venetoclax.

This compound

While specific toxicity data is limited, as a laboratory chemical, standard safe handling practices should be observed. The Safety Data Sheet (SDS) indicates the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Therefore, handling should be performed in a well-ventilated area, and appropriate PPE should be used to avoid contact with skin and eyes.

Conclusion

Venetoclax stands as a landmark achievement in the field of targeted cancer therapy. Its development, from rational design to clinical application, provides a compelling case study for researchers and drug development professionals. The synthesis of this complex molecule, facilitated by key intermediates such as this compound, highlights the ingenuity of modern process chemistry. A deep understanding of its mechanism of action, physicochemical properties, and safety profile is essential for the continued exploration of its therapeutic potential and the development of the next generation of BCL-2 family inhibitors.

References

- 1. angenechemical.com [angenechemical.com]

- 2. EP3412666A1 - Process and intermediates for the preparation of bcl-2 inhibitors including venetoclax through reductive amination - Google Patents [patents.google.com]

- 3. ABT-199 synthesis - chemicalbook [chemicalbook.com]

- 4. Venetoclax | C45H50ClN7O7S | CID 49846579 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. apexbt.com [apexbt.com]

- 6. Synthonix, Inc > 893724-10-2 | 3-Oxo-cyclobutane-1,1-dicarboxylic acid diisopropyl ester [synthonix.com]

- 7. 3-Oxo-cyclobutane-1,1-dicarboxylic acid diisopropyl ester 97% | CAS: 893724-10-2 | AChemBlock [achemblock.com]

- 8. ABT-199 (Venetoclax), Bcl-2 inhibitor. (CAS 1257044-40-8) | Abcam [abcam.com]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. VENCLEXTA® (venetoclax tablets) | Important Safety Info for CLL/SLL [venclextahcp.com]

- 11. rxabbvie.com [rxabbvie.com]

An In-Depth Technical Guide to the Synthesis of Diisopropyl 3-oxocyclobutane-1,1-dicarboxylate

Introduction

The cyclobutane motif, once considered a synthetic curiosity due to its inherent ring strain, has emerged as a valuable scaffold in modern medicinal chemistry. Its rigid, three-dimensional structure provides a powerful tool for exploring chemical space, offering unique vectors for substituent placement compared to more traditional acyclic or aromatic systems. Diisopropyl 3-oxocyclobutane-1,1-dicarboxylate is a key building block in this field, providing a versatile platform for the synthesis of complex molecules, including kinase inhibitors, antivirals, and other therapeutic agents. The gem-dicarboxylate moiety offers a handle for further elaboration, while the ketone provides a reactive site for a multitude of chemical transformations.

This guide provides an in-depth analysis of the primary and most field-proven synthetic route to this valuable intermediate. It is designed for researchers, scientists, and drug development professionals, focusing on the causality behind experimental choices and providing robust, actionable protocols.

Core Synthetic Strategy: Malonic Ester Cyclization

The most reliable and scalable synthesis of this compound relies on a cornerstone of organic chemistry: the malonic ester synthesis.[1][2][3] This intramolecular variant involves the double alkylation of diisopropyl malonate with a suitable 3-carbon dielectrophile to construct the four-membered ring.[4]

Principle of the Reaction

The core transformation consists of two sequential nucleophilic substitution (SN2) reactions.

-

Enolate Formation: The α-protons of diisopropyl malonate are acidic (pKa ≈ 13) due to the electron-withdrawing effect of the two adjacent ester carbonyls. Treatment with a strong, non-nucleophilic base generates a stabilized enolate.[5]

-

Double Alkylation: This enolate acts as a nucleophile, first attacking one electrophilic center of a 1,3-dipropyl equivalent. A second deprotonation and subsequent intramolecular SN2 reaction closes the cyclobutane ring.

Analysis of Starting Materials

The success of this synthesis hinges on the judicious selection of the two key reactants.

1. The Nucleophile: Diisopropyl Malonate

Diisopropyl malonate is the carbon source for C1, C2, and C4 of the final cyclobutane ring.

-

Reactivity: As discussed, its α-protons are readily removed by common bases like potassium tert-butoxide or sodium hydride to form the required nucleophile.

-

Choice of Ester: The choice of isopropyl esters over the more common ethyl or methyl esters can be strategic. The bulkier isopropyl groups can sometimes influence reaction kinetics or product stability. More practically, their different boiling points and solubility profiles can simplify purification compared to analogs.

2. The Electrophile: A Protected 1,3-Dihalopropan-2-one

A direct reaction with 1,3-dibromoacetone would be fraught with complications, including self-condensation and polymerization. The critical experimental choice is to use a ketone-protected C3 electrophile. The most common and effective reagent for this purpose is 1,3-dibromo-2,2-dimethoxypropane .[6]

-

The Role of Protection: The 2,2-dimethoxy group serves as an acetal (specifically, a ketal), which is stable to the basic conditions of the cyclization reaction but can be readily hydrolyzed under acidic conditions to reveal the desired ketone at the C3 position.[6] This strategy of masking a reactive functional group is a fundamental concept in complex molecule synthesis.

-

Synthesis of 1,3-Dibromo-2,2-dimethoxypropane: This key starting material is synthesized from readily available precursors: acetone, methanol, and bromine.[7][8] The reaction proceeds via the bromination of acetone in methanol, which also serves as the source for the methoxy groups of the ketal.[8] Recent advancements have explored continuous flow technologies to improve the safety and yield of this preparation.[9]

Figure 1. Synthesis of the C3 Dielectrophile.

Detailed Experimental Protocol

The following two-stage protocol is a synthesis of methodologies described in the patent literature, representing a robust and validated system for preparing the target compound.

Stage 1: Cyclization to form Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate

This stage involves the formation of the cyclobutane ring using the protected electrophile.

Materials:

| Reagent | Molar Eq. | Notes |

|---|---|---|

| Diisopropyl malonate | 1.0 | Ensure anhydrous conditions. |

| Potassium tert-butoxide | 2.1 - 2.2 | A strong, non-nucleophilic base. |

| 1,3-Dibromo-2,2-dimethoxypropane | 1.0 - 1.05 | The key dielectrophile. |

| N,N-Dimethylformamide (DMF) | - | Anhydrous, polar aprotic solvent. |

Procedure:

-

To a flame-dried, three-necked flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF).

-

Cool the flask in an ice-salt bath to approximately -5 °C.

-

Add potassium tert-butoxide portion-wise to the stirred DMF, maintaining the temperature below 0 °C.

-

Slowly add diisopropyl malonate dropwise via an addition funnel to the base suspension. The rate of addition should be controlled to keep the internal temperature below 5 °C.

-

After the addition is complete, allow the mixture to warm to room temperature (approx. 20 °C) and stir for 1-2 hours to ensure complete enolate formation.

-

Add 1,3-dibromo-2,2-dimethoxypropane to the reaction mixture.

-

Heat the reaction mixture to 130-140 °C and maintain for 48-96 hours. The reaction progress can be monitored by GC-MS or TLC. This high temperature and long reaction time are necessary to drive the sterically hindered intramolecular cyclization to completion.

-

Work-up: After cooling to room temperature, pour the reaction mixture into water. Extract the aqueous phase multiple times with a nonpolar solvent (e.g., n-heptane or diethyl ether). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude protected intermediate, Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate[10], which can be purified by vacuum distillation.

Stage 2: Hydrolysis to this compound

This stage involves the deprotection of the ketal to reveal the target ketone.

Materials:

| Reagent | Molar Eq. | Notes |

|---|---|---|

| Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate | 1.0 | Crude or purified from Stage 1. |

| Concentrated Hydrochloric Acid | Catalytic to excess | Acid catalyst for hydrolysis. |

| Water | - | Solvent. |

| Dichloromethane | - | Extraction solvent. |

Procedure:

-

In a round-bottom flask, combine the protected cyclobutane intermediate from Stage 1, water, and concentrated hydrochloric acid.

-

Heat the mixture to reflux with vigorous stirring. The hydrolysis of the ketal is driven by the acidic conditions and the removal of methanol byproduct.

-

Continue heating for several hours until TLC or GC-MS analysis indicates complete conversion of the starting material.

-

Work-up: Cool the reaction mixture to room temperature. Extract the product into dichloromethane. Wash the combined organic layers with saturated sodium bicarbonate solution (to neutralize excess acid) and then with brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The resulting crude product can be purified by silica gel column chromatography or vacuum distillation to afford this compound as a colorless to light yellow liquid.

Mechanistic Visualization

The overall synthetic pathway is a classic example of applying fundamental organic reactions to achieve a complex target.

Alternative Synthetic Paradigms

While the malonic ester route is the most direct, it is instructive for the research scientist to be aware of other fundamental methods for constructing the cyclobutanone core.

-

[2+2] Cycloaddition: This powerful method involves the reaction of a ketene (or ketene equivalent) with an alkene to directly form a cyclobutanone. While highly effective for many systems, constructing the specific 1,1-dicarboxylate substitution pattern on the target molecule via this route would require a more complex, multi-step sequence.

-

Ring Expansion: Rearrangements of cyclopropylcarbinol systems, often via a pinacol-type rearrangement, can provide access to cyclobutanones. This method offers excellent stereocontrol in certain cases but is generally less convergent for the target structure.

Conclusion

The synthesis of this compound is most effectively and scalably achieved through an intramolecular malonic ester cyclization. The key to this process is the use of a ketone-protected 1,3-dihalopropane equivalent, such as 1,3-dibromo-2,2-dimethoxypropane, to avoid undesirable side reactions. Subsequent acidic hydrolysis cleanly unmasks the ketone functionality to yield the target compound. This robust, two-stage procedure leverages fundamental principles of organic chemistry—enolate chemistry and functional group protection—to construct a valuable and versatile building block for drug discovery and development.

References

- 1. Malonic ester synthesis (of carboxylic acids): [chemicalnote.com]

- 2. Malonic Ester Synthesis - Chemistry Steps [chemistrysteps.com]

- 3. Malonic Ester Synthesis [organic-chemistry.org]

- 4. fliphtml5.com [fliphtml5.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. benchchem.com [benchchem.com]

- 7. CN104262121A - Method for synthesizing 1,3-dibromo-2,2-dimethoxy propane - Google Patents [patents.google.com]

- 8. Method for synthesizing 1,3-dibromo-2,2-dimethoxy propane - Eureka | Patsnap [eureka.patsnap.com]

- 9. CN117105752A - Preparation method of 1, 3-dibromo-2, 2-dimethoxypropane - Google Patents [patents.google.com]

- 10. Synthonix, Inc > 115118-68-8 | Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate [synthonix.com]

chemical stability of 3-oxocyclobutane-1,1-dicarboxylate esters

An In-Depth Technical Guide to the Chemical Stability of 3-Oxocyclobutane-1,1-dicarboxylate Esters

Abstract

The 3-oxocyclobutane core is a highly sought-after structural motif in modern drug discovery, serving as a key building block for a range of therapeutic agents, including kinase and Janus kinase (JAK) inhibitors.[1][2] Its conformational rigidity and unique vectoral properties make it an attractive scaffold for probing protein binding pockets. This guide focuses on a pivotal class of precursors: 3-oxocyclobutane-1,1-dicarboxylate esters. While synthetically indispensable, these molecules are characterized by inherent chemical instabilities that can confound synthesis, purification, and storage. This document provides an in-depth analysis of the structural features governing their stability, delineates the primary degradation pathways, and offers field-proven protocols to mitigate these challenges, ensuring the integrity of these valuable intermediates.

The Structural Origin of Instability: A Trifecta of Reactivity

The chemical disposition of 3-oxocyclobutane-1,1-dicarboxylate esters is dictated by a convergence of three structural features, each contributing to a unique reactivity profile. Understanding this trifecta is the causal basis for every experimental choice in their handling.

-

Inherent Ring Strain: The four-membered cyclobutane ring possesses significant angle strain (approx. 26 kcal/mol). This strain lowers the activation energy for ring-opening reactions, making the scaffold susceptible to cleavage under conditions that larger, more stable rings would tolerate.[3][4][5]

-

The β-Keto Ester System: The ketone at the C3 position is beta to the gem-dicarboxylate group at C1. This arrangement constitutes a classic β-keto ester system, which establishes a keto-enol tautomeric equilibrium.[6][7] The resulting enol or enolate is a potent nucleophile, opening pathways to undesired side reactions.

-

A Gem-Diester (Malonate) Moiety: The presence of two ester groups on the same carbon atom (a malonate derivative) is the final critical feature. While the protons on the adjacent carbons (C2 and C4) are acidic, the most significant consequence of this arrangement is its propensity for decarboxylation following the hydrolysis of even one ester group.[8][9][10][11]

The interplay of these features means that the molecule is constantly poised for reaction, requiring precise control over its chemical environment.

Primary Degradation Pathways: Mechanisms and Mitigation

Three dominant degradation pathways account for the majority of stability issues encountered with these esters. A mechanistic understanding is paramount for designing robust synthetic and analytical protocols.

Pathway I: Hydrolysis and Sequential Decarboxylation

This is the most frequently encountered degradation route, particularly during aqueous work-ups or under non-anhydrous storage conditions.

Mechanism: The process initiates with the hydrolysis of one or both ester functionalities, a reaction catalyzed by either acid or base. The resulting intermediate, a β-keto carboxylic acid, is thermally unstable. Through a cyclic six-membered transition state, it readily loses carbon dioxide to yield a decarboxylated product.[11][12][13] If both esters are hydrolyzed, the resulting malonic acid derivative will also decarboxylate upon heating.[12]

Causality Behind Experimental Choices: The synthesis of the parent 3-oxocyclobutanecarboxylic acid often involves the deliberate hydrolysis and decarboxylation of a precursor diester under harsh acidic conditions and prolonged heating (e.g., refluxing in 20% HCl for 45-60 hours).[1][14][15] Therefore, to preserve the diester, it is critical to avoid these very conditions. All aqueous extractions should be performed rapidly, at low temperatures, and preferably with buffered solutions to maintain a neutral pH.

References

- 1. 3-Oxocyclobutanecarboxylic acid | 23761-23-1 [chemicalbook.com]

- 2. CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]

- 3. KOtBu-promoted Michael/aldol/ring-opening cascade reaction of cyclobutanones with chalcones - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. tus.elsevierpure.com [tus.elsevierpure.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Malonic ester synthesis - Wikipedia [en.wikipedia.org]

- 9. Malonic Ester Synthesis | OpenOChem Learn [learn.openochem.org]

- 10. organicchemistrytutor.com [organicchemistrytutor.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Video: Loss of Carboxy Group as CO2: Decarboxylation of Malonic Acid Derivatives [jove.com]

- 13. Video: Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis [jove.com]

- 14. Page loading... [wap.guidechem.com]

- 15. CN101555205B - Preparing method of 3-oxo-1-cyclobutane-carboxylic acid - Google Patents [patents.google.com]

An In-depth Technical Guide to the Solubility of Diisopropyl 3-oxocyclobutane-1,1-dicarboxylate in Organic Solvents

Introduction

Diisopropyl 3-oxocyclobutane-1,1-dicarboxylate is a synthetically valuable organic compound characterized by a strained cyclobutane ring, a ketone functional group, and two diisopropyl ester moieties.[1][2] Its molecular formula is C₁₂H₁₈O₅, and it has a molecular weight of 242.27 g/mol .[2] This compound typically presents as a colorless to light yellow clear liquid or semi-solid. The unique structural features of this compound make it an important building block in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and drug development. Understanding its solubility in various organic solvents is paramount for its effective use in synthesis, purification, and formulation.

This technical guide provides a comprehensive overview of the predicted solubility of this compound in a range of common organic solvents. Due to the current lack of publicly available experimental solubility data for this specific compound, this guide leverages fundamental principles of organic chemistry and data from structurally analogous compounds to provide a robust predictive analysis. Additionally, a detailed experimental protocol for determining its solubility is provided to enable researchers to generate precise quantitative data.

Predicted Solubility Profile of this compound

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This means that substances with similar polarities are more likely to be miscible. The polarity of this compound is influenced by its various functional groups:

-

Polar components: The ketone (C=O) and two ester (C=O) groups are polar due to the electronegativity difference between carbon and oxygen atoms. These groups can participate in dipole-dipole interactions with polar solvent molecules.

-

Nonpolar components: The cyclobutane ring and the two isopropyl groups are nonpolar hydrocarbon structures. These parts of the molecule will interact favorably with nonpolar solvents through London dispersion forces.

The overall polarity of this compound is expected to be moderate. It possesses polar functional groups capable of interacting with polar solvents, but the presence of the bulky, nonpolar isopropyl groups and the hydrocarbon ring will also allow for significant interaction with nonpolar solvents.

Based on these structural features, the following solubility profile in common organic solvents is predicted:

| Solvent | Polarity | Predicted Solubility of this compound | Rationale |

| Hexane | Nonpolar | Sparingly Soluble to Soluble | The nonpolar cyclobutane and isopropyl groups will interact with hexane, but the polar ketone and ester groups may limit high solubility. |

| Toluene | Nonpolar (aromatic) | Soluble | The aromatic nature of toluene allows for some interaction with the polar carbonyl groups, in addition to favorable interactions with the nonpolar parts of the molecule. |

| Dichloromethane (DCM) | Polar aprotic | Soluble | DCM is a versatile solvent that can dissolve a wide range of organic compounds due to its moderate polarity. It is expected to effectively solvate both the polar and nonpolar regions of the molecule. |

| Ethyl Acetate | Polar aprotic | Soluble | As an ester itself, ethyl acetate has a similar polarity to the ester functional groups of the target compound, promoting miscibility. |

| Acetone | Polar aprotic | Soluble | Acetone is a polar aprotic solvent that is a good solvent for many ketones and esters. |

| Ethanol | Polar protic | Soluble | The polar hydroxyl group of ethanol can interact with the carbonyl groups of the solute, while the ethyl group can interact with the nonpolar parts. |

| Methanol | Polar protic | Soluble | Similar to ethanol, methanol is a polar protic solvent that should effectively dissolve the compound. |

| Water | Polar protic | Insoluble to Sparingly Soluble | The large nonpolar hydrocarbon portion of the molecule is expected to dominate its interaction with water, leading to poor solubility despite the presence of polar functional groups. The related compound, 3-oxocyclobutanecarboxylic acid, is only slightly soluble in water.[3] |

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the solubility of this compound in a given organic solvent.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Centrifuge

-

Micropipettes

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

-

Syringe filters (0.22 µm)

Experimental Workflow

Caption: Experimental workflow for determining the solubility of this compound.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.

-

To each vial, add a known volume of a specific organic solvent.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker or water bath set to a constant temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24 hours) to ensure that the maximum amount of solute has dissolved.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

For a more complete separation, centrifuge the vials to pellet the undissolved solid at the bottom.

-

-

Sample Analysis:

-

Carefully withdraw a known volume of the clear supernatant using a micropipette.

-

Filter the aliquot through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Dilute the filtered sample with a known volume of the same solvent to bring the concentration within the linear range of the analytical instrument.

-

Analyze the diluted sample using a calibrated HPLC or GC method to determine the concentration of this compound.

-

-

Calculation of Solubility:

-

The solubility is calculated from the measured concentration and the dilution factor, and it is typically expressed in units of mg/mL or mol/L.

-

Health and Safety Considerations

This compound is a chemical that requires careful handling. The following hazard statements have been associated with this compound:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P280: Wear protective gloves/ eye protection/ face protection.

-

P302 + P352: IF ON SKIN: Wash with plenty of water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

General Safe Handling of Organic Solvents:

-

Always work in a well-ventilated area, preferably within a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Avoid inhalation of vapors and direct contact with skin and eyes.

-

Store organic solvents in appropriate, tightly sealed containers away from heat and ignition sources.

-

Dispose of chemical waste according to institutional and local regulations.

Conclusion

References

Methodological & Application

The Strategic Application of Diisopropyl 3-oxocyclobutane-1,1-dicarboxylate in Modern Medicinal Chemistry

Introduction: The Rising Prominence of the Cyclobutane Motif in Drug Design

In the landscape of contemporary drug discovery, the pursuit of novel molecular architectures that confer advantageous pharmacokinetic and pharmacodynamic properties is relentless. Among the scaffolds that have garnered significant interest, the cyclobutane ring has emerged as a powerful tool for medicinal chemists.[1][2] Its unique, puckered three-dimensional structure offers a distinct departure from the flatland of aromatic rings, providing a means to achieve conformational restriction, enhance metabolic stability, and introduce precise vectoral exits for pharmacophoric elaboration.[1][2] Diisopropyl 3-oxocyclobutane-1,1-dicarboxylate stands as a particularly valuable and versatile building block, offering a gateway to a diverse array of complex cyclobutane-containing molecules. Its strategic placement of a ketone and gem-diisopropyl esters on the strained four-membered ring provides a rich platform for chemical diversification, enabling the synthesis of potent and selective therapeutic agents. This guide provides an in-depth exploration of the synthesis, applications, and key experimental protocols for this compound, tailored for researchers and scientists in the field of drug development.

Core Synthesis and Chemical Logic

The synthesis of this compound and its protected precursors is a cornerstone for its application in medicinal chemistry. The primary synthetic strategy involves the formation of the cyclobutane ring through a nucleophilic substitution reaction, a testament to the efficiency of classical organic reactions in constructing strained ring systems.

Synthetic Pathway Overview

The most common and industrially relevant approach to the synthesis of the 3-oxocyclobutane core involves the cyclization of a malonic ester with a suitable 1,3-dielectrophile. In the case of this compound, a protected form is often synthesized first to avoid complications with the reactive ketone functionality.

Caption: Synthetic workflow for this compound.

Protocol 1: Synthesis of Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate

This protocol is adapted from established patent literature and provides a reliable method for the synthesis of the dimethyl ketal-protected precursor.[2][3] The use of a strong base like potassium tert-butoxide or sodium hydride is crucial for the deprotonation of diisopropyl malonate, forming the nucleophilic enolate required for the cyclization.

Materials and Reagents:

| Reagent | CAS Number | Molecular Weight | Quantity (molar eq.) |

| Diisopropyl malonate | 13195-64-7 | 188.22 | 1.0 |

| 2,2-Dimethoxy-1,3-dibromopropane | 126747-59-9 | 261.94 | 1.1 |

| Potassium tert-butoxide (t-BuOK) | 865-47-4 | 112.21 | 2.2 |

| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | Anhydrous solvent |

| n-Heptane | 142-82-5 | 100.21 | For extraction |

| Water (deionized) | 7732-18-5 | 18.02 | For workup |

| Anhydrous sodium sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | For drying |

Step-by-Step Procedure:

-

Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add potassium tert-butoxide (2.2 eq.).

-

Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to create a slurry.

-

Nucleophile Preparation: In the dropping funnel, prepare a solution of diisopropyl malonate (1.0 eq.) in anhydrous DMF.

-

Enolate Formation: Cool the reaction flask to -5°C using an ice-salt bath. Add the diisopropyl malonate solution dropwise to the potassium tert-butoxide slurry, maintaining the temperature below 0°C. Stir the mixture for 1 hour at this temperature to ensure complete enolate formation.

-

Cyclization: To the reaction mixture, add 2,2-dimethoxy-1,3-dibromopropane (1.1 eq.) either neat or as a solution in DMF, keeping the temperature below 10°C.

-

Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and then heat to 130-140°C. Monitor the reaction by TLC or GC-MS until the starting materials are consumed (typically 24-48 hours).

-

Workup: Cool the reaction mixture to room temperature and quench by the slow addition of water.

-

Extraction: Transfer the mixture to a separatory funnel and extract with n-heptane (3 x volume of DMF).

-

Washing and Drying: Combine the organic layers and wash with water and brine. Dry the organic phase over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. The product can be further purified by vacuum distillation.

Protocol 2: Deprotection to this compound

The conversion of the dimethyl ketal to the desired ketone is a straightforward acid-catalyzed hydrolysis.

Materials and Reagents:

| Reagent | CAS Number | Molecular Weight | Notes |

| Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate | 115118-68-8 | 288.34 | Product from Protocol 1 |

| Hydrochloric acid (HCl) | 7647-01-0 | 36.46 | 6 M aqueous solution |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | For extraction |

| Saturated sodium bicarbonate solution (NaHCO₃) | 144-55-8 | 84.01 | For neutralization |

| Anhydrous magnesium sulfate (MgSO₄) | 7487-88-9 | 120.37 | For drying |

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate in a suitable organic solvent like acetone or THF.

-

Acid Addition: Add a 6 M aqueous solution of hydrochloric acid.

-

Reaction: Stir the mixture at room temperature and monitor the reaction by TLC until the starting material is consumed.

-

Neutralization: Carefully add saturated sodium bicarbonate solution until the effervescence ceases and the pH is neutral.

-

Extraction: Extract the aqueous mixture with dichloromethane (3x).

-

Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Filter and concentrate under reduced pressure to afford this compound, which can be used in the next step without further purification or purified by column chromatography.

Medicinal Chemistry Applications: A Gateway to Kinase Inhibitors

This compound is a strategic precursor to 3-oxocyclobutanecarboxylic acid, a highly sought-after building block in the synthesis of various kinase inhibitors, particularly Janus kinase (JAK) inhibitors.[1] JAK inhibitors are a class of drugs used to treat autoimmune diseases and certain cancers.

Caption: Application workflow in kinase inhibitor synthesis.

Protocol 3: Conversion to 3-Oxocyclobutanecarboxylic Acid

This transformation involves the hydrolysis of the diisopropyl esters followed by decarboxylation of the resulting gem-dicarboxylic acid. This is often performed in a one-pot procedure under strong acidic conditions.

Materials and Reagents:

| Reagent | CAS Number | Molecular Weight | Notes |

| This compound | 893724-10-2 | 242.27 | Product from Protocol 2 |

| Hydrochloric acid (HCl) | 7647-01-0 | 36.46 | Concentrated (37%) |

| Water (deionized) | 7732-18-5 | 18.02 | |

| Ethyl acetate | 141-78-6 | 88.11 | For extraction |

Step-by-Step Procedure:

-